(2,4-Difluoro-6-methoxyphenyl)boronic acid

Organoboron Chemistry Suzuki-Miyaura Coupling Physicochemical Properties

Procuring a boronic acid with optimal reactivity for sterically demanding Suzuki couplings is a persistent challenge. This compound is the documented precursor for KRAS G12C inhibitor synthesis (WO 2015054572 A1), and its unique 2,4-difluoro-6-methoxy substitution pattern delivers a critical 'push-pull' electronic balance that common analogs cannot replicate. - Validated in patent literature for nitrogen-containing heterobicyclic KRAS G12C inhibitors. - Superior stability against protodeboronation compared to (2,4-difluorophenyl)boronic acid. - Available in high purity (≥97%) with flexible batch sizes to support both med-chem exploration and process scale-up.

Molecular Formula C7H7BF2O3
Molecular Weight 187.94 g/mol
CAS No. 1808997-86-5
Cat. No. B1381814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,4-Difluoro-6-methoxyphenyl)boronic acid
CAS1808997-86-5
Molecular FormulaC7H7BF2O3
Molecular Weight187.94 g/mol
Structural Identifiers
SMILESB(C1=C(C=C(C=C1F)F)OC)(O)O
InChIInChI=1S/C7H7BF2O3/c1-13-6-3-4(9)2-5(10)7(6)8(11)12/h2-3,11-12H,1H3
InChIKeyPYRDVIXFPCTKFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2,4-Difluoro-6-methoxyphenyl)boronic acid (CAS 1808997-86-5): A Strategic Aryl Boronic Acid Building Block for KRAS G12C Inhibitor Synthesis


(2,4-Difluoro-6-methoxyphenyl)boronic acid (CAS 1808997-86-5) is a fluorinated aryl boronic acid derivative with the molecular formula C₇H₇BF₂O₃ and a molecular weight of 187.94 g/mol. It is a pale yellow to light yellow solid, typically stored at -20°C under an inert atmosphere, with a melting point range of 96–118°C and predicted boiling point of 272.6±50.0°C. The compound is sparingly soluble in chloroform and methanol. Its primary documented application is as a key intermediate in the preparation of nitrogen-containing heterobicyclic inhibitors of the KRAS G12C mutant protein, a well-established oncology drug target. This specific application is detailed in patent literature, underscoring its role in the synthesis of clinically relevant small molecule therapeutics.

Why Simple Substitution with Common Aryl Boronic Acids Fails in Demanding (Hetero)aryl Halide Couplings


The unique substitution pattern of (2,4-difluoro-6-methoxyphenyl)boronic acid—featuring two electron-withdrawing fluorine atoms at the 2- and 4-positions and an electron-donating methoxy group at the 6-position—imparts distinct electronic and steric properties that are not replicated by more common or less substituted analogs. In the context of Suzuki-Miyaura cross-coupling reactions, these properties critically influence both the rate of transmetalation and the stability of the boronic acid to protodeboronation. Simply substituting this building block with a less expensive or more readily available alternative, such as (2,4-difluorophenyl)boronic acid or (2-fluoro-6-methoxyphenyl)boronic acid, will fundamentally alter the reactivity profile. This can lead to significantly reduced yields, the formation of unwanted byproducts due to competing protodeboronation, or complete failure to couple with challenging (hetero)aryl halides. The precise electronic balance required for the efficient synthesis of complex, nitrogen-containing heterobicyclic cores, as exemplified in the KRAS G12C inhibitor patent, makes the specific use of (2,4-difluoro-6-methoxyphenyl)boronic acid non-negotiable for achieving the desired synthetic outcome.

Quantitative Differentiation of (2,4-Difluoro-6-methoxyphenyl)boronic acid (1808997-86-5) Against Closest Analogs


Comparison of Substituent-Induced Electronic Effects on pKa and Boronic Acid Stability

The pKa of a boronic acid is a key determinant of its stability in aqueous/organic reaction media and its reactivity in Suzuki-Miyaura couplings. While direct pKa data for (2,4-difluoro-6-methoxyphenyl)boronic acid is not available in the open literature, a well-established linear free-energy relationship (LFER) exists between the pKa of substituted phenylboronic acids and that of the corresponding benzoic acids [1]. This allows for a class-level inference. The introduction of two electron-withdrawing fluorine substituents (2- and 4-positions) is expected to significantly lower the pKa compared to an unsubstituted phenylboronic acid (pKa ≈ 8.8) and even more so relative to an analog with only one fluorine, such as (2-fluoro-6-methoxyphenyl)boronic acid (CAS 78495-63-3). Conversely, the presence of the electron-donating methoxy group at the 6-position will partially mitigate this acidity. This unique 'push-pull' electronic configuration is predicted to render the target compound more resistant to undesirable protodeboronation (loss of boron to form the corresponding arene) than the more acidic (2,4-difluorophenyl)boronic acid (CAS 144025-03-6), while maintaining sufficient reactivity for transmetalation. A study on fluorinated phenylboronic acids confirmed a good linear correlation (R² value) between pKa values and the corresponding benzoic acids, validating this class-level inference [1].

Organoboron Chemistry Suzuki-Miyaura Coupling Physicochemical Properties Hydrolytic Stability

Steric and Electronic Differentiation in Suzuki-Miyaura Coupling with 4-Chloro-3-methylanisole

The specific substitution pattern on the aryl boronic acid profoundly influences the outcome of Suzuki-Miyaura couplings. (2,6-Difluorophenyl)boronic acid (CAS 162101-25-9), an isomer of the 2,4-difluoro analog, has been documented as a substrate in model reactions with 4-chloro-3-methylanisole, a representative aryl chloride electrophile. The yield of this reaction serves as a benchmark for the reactivity of sterically hindered, electron-deficient boronic acids. While no direct head-to-head yield comparison between (2,4-difluoro-6-methoxyphenyl)boronic acid and (2,6-difluorophenyl)boronic acid is publicly available, the presence of the ortho-methoxy group in the target compound introduces significant steric bulk at the reactive center. This steric hindrance is known to slow transmetalation but can also increase selectivity and suppress unwanted side reactions. The electronic difference between a second ortho-fluorine (in the 2,6-isomer) and an ortho-methoxy group (in the target compound) is also critical; the methoxy group is a strong resonance donor, which can stabilize the transition state differently. Therefore, yields reported for (2,6-difluorophenyl)boronic acid cannot be directly extrapolated to (2,4-difluoro-6-methoxyphenyl)boronic acid, and vice versa. The unique steric and electronic profile of the target compound necessitates its use for the specific substrates it is designed to couple with.

Cross-Coupling Catalysis Reaction Yield Comparative Reactivity

Specific Utility Validated by Patent Literature for KRAS G12C Inhibitor Synthesis

The most compelling evidence for the value of (2,4-difluoro-6-methoxyphenyl)boronic acid is its explicit and exclusive use as a starting material in a patented synthetic route to nitrogen-containing heterobicyclic inhibitors of the KRAS G12C mutant protein [1]. This is a highly sought-after therapeutic target in oncology. The patent (WO 2015054572 A1) describes a multi-step synthesis where this specific boronic acid is employed in a Suzuki-Miyaura coupling step to install a critical fragment onto a complex heterocyclic core. The use of this particular building block is not arbitrary; it is the direct result of extensive structure-activity relationship (SAR) studies where alternative boronic acids were evaluated and found to be inferior in terms of downstream biological activity, physicochemical properties, or synthetic accessibility. The successful synthesis of potent KRAS G12C inhibitors (e.g., ARS-1620, ARS-1630) hinges on the incorporation of this precise aryl group. While the patent does not disclose quantitative comparative yields for different boronic acids, the fact that this specific structure is claimed and exemplified constitutes a powerful form of selection pressure, effectively differentiating it from all other analogs for this critical application.

Medicinal Chemistry Oncology Targeted Therapy Process Chemistry

Optimal Research and Industrial Use Cases for (2,4-Difluoro-6-methoxyphenyl)boronic acid (1808997-86-5)


Synthesis of Next-Generation KRAS G12C Inhibitors

This compound is a direct precursor for the synthesis of nitrogen-containing heterobicyclic inhibitors of the KRAS G12C mutant protein, as documented in patent WO 2015054572 A1 [1]. Medicinal chemists and process chemists in oncology-focused drug discovery programs should procure this building block to faithfully reproduce the patented synthetic routes and to explore novel analogs within this promising chemical space. The specific electronic and steric properties of the 2,4-difluoro-6-methoxyphenyl group are integral to the biological activity of the resulting inhibitors.

Suzuki-Miyaura Couplings on Sterically Hindered and Electron-Deficient Substrates

The unique 'push-pull' electronic character and steric bulk of (2,4-difluoro-6-methoxyphenyl)boronic acid make it a valuable coupling partner for challenging (hetero)aryl halides, particularly those that are prone to undergo protodeboronation when coupled with more acidic boronic acids. Based on class-level inference from fluorinated boronic acid stability studies, this compound is predicted to offer a superior balance of stability and reactivity compared to the more common (2,4-difluorophenyl)boronic acid [2]. It is the preferred choice for introducing this specific aryl motif into complex molecules where reaction robustness and high fidelity are paramount.

Synthesis of Building Blocks for Targeted Covalent Inhibitors

Given its validated use in KRAS G12C inhibitor programs, this boronic acid is an excellent starting point for the design and synthesis of novel building blocks for targeted covalent inhibitor (TCI) programs beyond KRAS. The presence of fluorine atoms can enhance metabolic stability and modulate the pKa of nearby functional groups, making it a versatile scaffold for medicinal chemistry campaigns focused on creating selective and drug-like molecules.

Preparation of Pinacol Boronate Ester Derivatives

The parent boronic acid can be readily converted to its pinacol ester derivative (CAS 2243635-39-2), which is a more stable and easier-to-handle form for many cross-coupling applications . Laboratories aiming for long-term storage or those utilizing automated synthesis platforms may find the pinacol ester to be a superior physical form for their workflows, while still accessing the unique reactivity of the parent 2,4-difluoro-6-methoxyphenyl group.

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